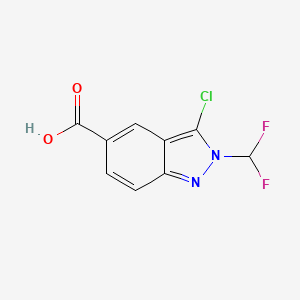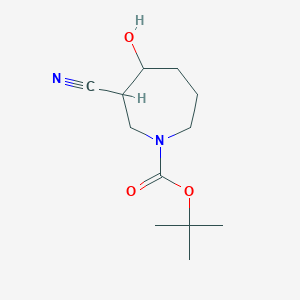
3-(Iodomethyl)-1-methyl-piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)-1-methyl-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The iodomethyl group attached to the piperidine ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride typically involves the iodination of 1-methyl-piperidine. One common method is the reaction of 1-methyl-piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Iodomethyl)-1-methyl-piperidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-alkylated piperidine derivative, while oxidation can produce N-oxides.
Applications De Recherche Scientifique
3-(Iodomethyl)-1-methyl-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with biological targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-piperidine: Lacks the iodomethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)-1-methyl-piperidine hydrochloride: Similar structure but with a chloromethyl group instead of an iodomethyl group, leading to different reactivity and applications.
3-(Bromomethyl)-1-methyl-piperidine hydrochloride: Contains a bromomethyl group, which has different reactivity compared to the iodomethyl group.
Uniqueness
The presence of the iodomethyl group in 3-(Iodomethyl)-1-methyl-piperidine hydrochloride makes it particularly useful for certain types of chemical reactions, such as nucleophilic substitution. This unique feature allows for the synthesis of a wide range of derivatives and applications in various fields.
Propriétés
Formule moléculaire |
C7H15ClIN |
|---|---|
Poids moléculaire |
275.56 g/mol |
Nom IUPAC |
3-(iodomethyl)-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H14IN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H |
Clé InChI |
MIMUQOBLIVSNMC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)CI.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)
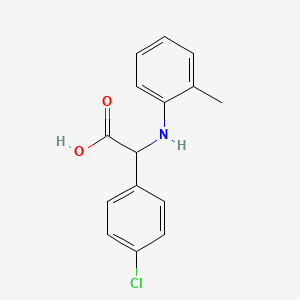
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)
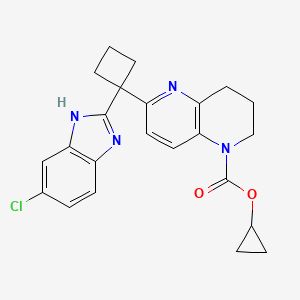
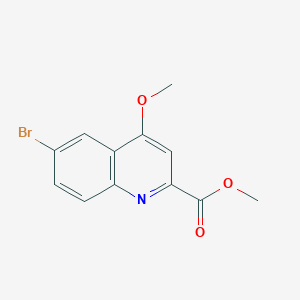
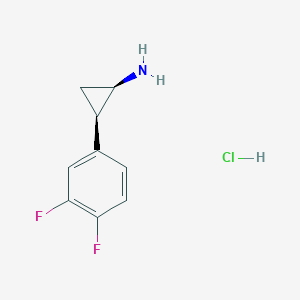
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)

